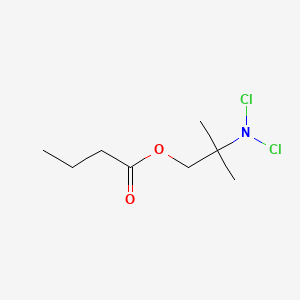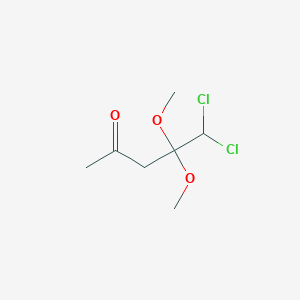![molecular formula C12H9O2S2Sb B14592610 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol CAS No. 61329-26-8](/img/structure/B14592610.png)
2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoxathiastibol ring system attached to a phenol group via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol typically involves the reaction of a benzoxathiastibol derivative with a phenol compound under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce halogenated phenols or other substituted derivatives.
Applications De Recherche Scientifique
2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can form hydrogen bonds and participate in redox reactions, while the benzoxathiastibol ring system may interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways and lead to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]benzoic acid
- 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]aniline
Uniqueness
2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol is unique due to its specific structural features, such as the benzoxathiastibol ring system and the sulfanyl linkage to the phenol group. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
61329-26-8 |
|---|---|
Formule moléculaire |
C12H9O2S2Sb |
Poids moléculaire |
371.1 g/mol |
Nom IUPAC |
2-(1,3,2-benzoxathiastibol-2-ylsulfanyl)phenol |
InChI |
InChI=1S/2C6H6OS.Sb/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,7-8H;/q;;+3/p-3 |
Clé InChI |
GVDYXKVCJWRNBI-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C(=C1)O)S[Sb]2OC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



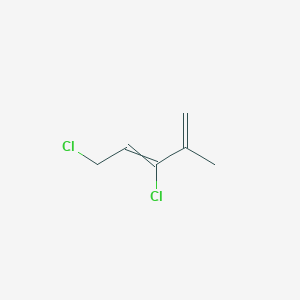
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)

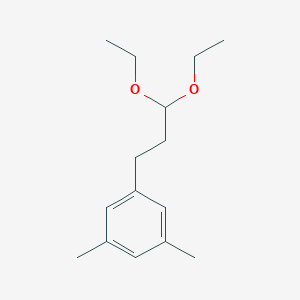
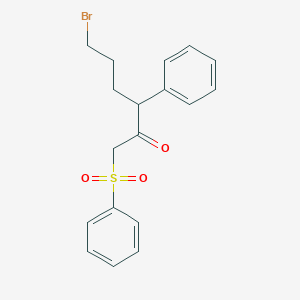

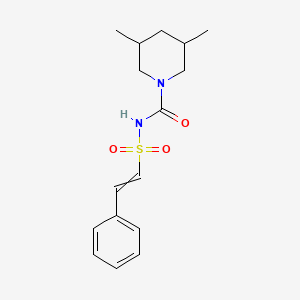
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)

